molecular formula C11H13ClN2 B8650493 Benzimidazole, 1-(4-chlorobutyl)-

Benzimidazole, 1-(4-chlorobutyl)-

Cat. No. B8650493
M. Wt: 208.69 g/mol
InChI Key: CRLDYDFRKDTPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole, 1-(4-chlorobutyl)- is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.
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properties

Product Name

Benzimidazole, 1-(4-chlorobutyl)-

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

1-(4-chlorobutyl)benzimidazole

InChI

InChI=1S/C11H13ClN2/c12-7-3-4-8-14-9-13-10-5-1-2-6-11(10)14/h1-2,5-6,9H,3-4,7-8H2

InChI Key

CRLDYDFRKDTPNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 50 parts of 1H-benzimidazol-1-butanol and 375 parts of trichloromethane are added dropwise 35.2 parts of sulfinyl chloride. Upon completion, stirring is continued for 3 hours at reflux temperature. The reaction mixture is evaporated. The residue is taken up in trichloromethane. The whole is washed with ammonium hydroxide and the solvent is evaporated. The residue is purified by column-chromatography over silica gel using trichloromethane as eluent. The pure fractions are collected and the eluent is evaporated, yielding 22 parts (45%) of 1-(4-chlorobutyl)-1H-benzimidazole as an oily residue.
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Synthesis routes and methods II

Procedure details

To a stirred mixture of 50 parts of 1H-benzimidazole-1-butanol and 375 parts of trichloromethane are added dropwise 35.2 parts of sulfinyl chloride. Upon completion, stirring is continued for 3 hours at reflux temperature. The reaction mixture is evaporated. The residue is taken up in trichloromethane. The whole is washed with ammonium hydroxide and the solvent is evaporated. The residue is purified by column-chromatography over silica gel using trichloromethane as eluent. The pure fractions are collected and the eluent is evaporated, yielding 1-(4-chlorobutyl)-1H-benzimidazole as an oily residue.
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Synthesis routes and methods III

Procedure details

1H-benzimidazole (11.8 g, 0.10 mol) was dissolved into 200 ml of 20% wt. sodium hydroxide, 4-chlorobromobutane (34.3 g, 0.20 mol) and tetrabutyl ammonium bromide (1.0 g) were added, and mixed for 5 min. The mixture was heated to 60° C., stirred to react for 2 hours. Then the reaction solution was cooled down to ambient temperature, 100 ml of dichloromethane was added for extraction and liquid separation. To the aqueous phase, 100 of dichloromethane was added for extraction. Organic phases were mixed, washed with 100 ml of saturated saline. Liquid was separated, and organic phase was evaporated to dryness to produce oily product. Oily products were separated and purified by chromatography with neutral Al2O3 to produce 12.5 g of 1-(4-chlorobutyl)-1H-benzimidazole, with a yield of 60.0%.
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